REACTION_CXSMILES
|
[CH:1]([O:10][CH:11]([CH3:13])[CH3:12])([O:6][CH:7]([CH3:9])[CH3:8])OC(C)C.[CH3:14][C:15]1[CH:16]=C[C:18](S(O)(=O)=O)=[CH:19][CH:20]=1.C([OH:28])(C)C>[Cl-].[Na+].O>[CH:11]([O:10][CH:1]([O:6][CH:7]([CH3:8])[CH3:9])[C:15]([CH3:16])([CH3:14])[C:20](=[O:28])[CH2:19][CH3:18])([CH3:12])[CH3:13] |f:3.4.5|
|
Name
|
keto aldehyde
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
C(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
951 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
brine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |